
(3alpha,4beta)-3-(Acetyloxy)olean-12-en-23-oic acid; 3-O-Acetyl-alpha-boswellic acid; Acetyl-alpha-boswellic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Boswellic acid acetate is a pentacyclic triterpenoid compound derived from the resin of the Boswellia species. This compound is known for its significant pharmacological properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects . The structure of alpha-Boswellic acid acetate includes a pentacyclic triterpene backbone with an acetyl group replacing the hydroxyl group present in alpha-Boswellic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-Boswellic acid acetate can be synthesized through the acetylation of alpha-Boswellic acid. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under reflux conditions . The reaction proceeds as follows:
Alpha-Boswellic acid+Acetic anhydride→Alpha-Boswellic acid acetate+Acetic acid
Industrial Production Methods: Industrial production of alpha-Boswellic acid acetate involves the extraction of Boswellic acids from the resin of Boswellia species, followed by purification and acetylation. The extraction process often employs solvents such as ethanol or methanol, and the purification is achieved through techniques like high-performance liquid chromatography (HPLC) .
Types of Reactions:
Oxidation: Alpha-Boswellic acid acetate can undergo oxidation reactions, leading to the formation of keto derivatives.
Reduction: Reduction of alpha-Boswellic acid acetate can yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Keto-alpha-Boswellic acid acetate.
Reduction: Alpha-Boswellic acid alcohol.
Substitution: Various substituted alpha-Boswellic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its role in modulating immune responses and inflammation.
Medicine: Investigated for its anti-cancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the formulation of nutraceuticals and dietary supplements due to its health benefits.
Wirkmechanismus
Alpha-Boswellic acid acetate exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the enzyme 5-lipoxygenase, reducing the synthesis of leukotrienes, which are mediators of inflammation.
Anti-cancer: Induces apoptosis in cancer cells by activating caspases and downregulating nuclear factor-kappa B (NF-kB) signaling.
Hepatoprotective: Modulates oxidative stress and enhances the activity of antioxidant enzymes.
Vergleich Mit ähnlichen Verbindungen
Alpha-Boswellic acid acetate is unique among Boswellic acids due to the presence of the acetyl group, which enhances its bioavailability and pharmacological activity. Similar compounds include:
Beta-Boswellic acid acetate: Similar structure but differs in the triterpene backbone.
Keto-alpha-Boswellic acid acetate: Contains a keto group instead of a hydroxyl group.
Acetyl-keto-beta-Boswellic acid: Combines the features of acetylation and keto modification.
Alpha-Boswellic acid acetate stands out for its potent anti-inflammatory and anti-cancer properties, making it a valuable compound for therapeutic applications .
Eigenschaften
Molekularformel |
C32H50O4 |
|---|---|
Molekulargewicht |
498.7 g/mol |
IUPAC-Name |
(4R,6aR,6bS,8aR,14bR)-3-acetyloxy-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C32H50O4/c1-20(33)36-25-12-13-29(5)23-10-9-21-22-19-27(2,3)15-16-28(22,4)17-18-30(21,6)31(23,7)14-11-24(29)32(25,8)26(34)35/h9,22-25H,10-19H2,1-8H3,(H,34,35)/t22?,23?,24?,25?,28-,29-,30-,31-,32-/m1/s1 |
InChI-Schlüssel |
IAWGZKRQDHPFCZ-ITOYNDITSA-N |
Isomerische SMILES |
CC(=O)OC1CC[C@]2(C([C@@]1(C)C(=O)O)CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)C)C)C)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C(C1(C)C(=O)O)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


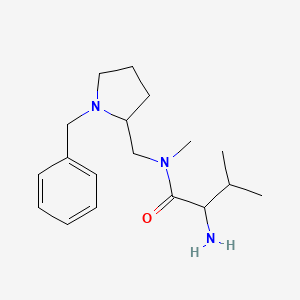

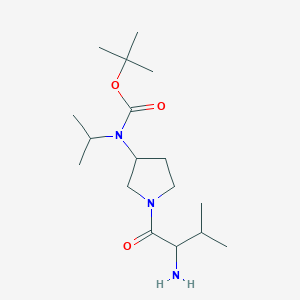
![(1R,4R,7S,11S,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B14796987.png)

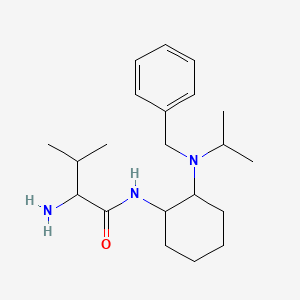


![N'~1~,N'~6~-bis[(4-tert-butylphenoxy)acetyl]hexanedihydrazide](/img/structure/B14797021.png)
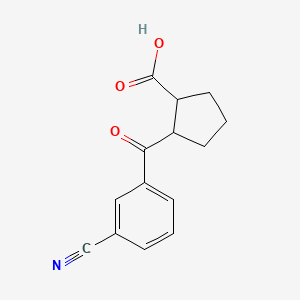
![[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]acetic acid](/img/structure/B14797031.png)
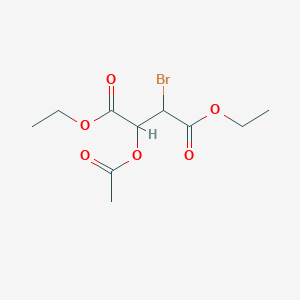
![4-[3-[(2-Methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]benzoic acid](/img/structure/B14797044.png)
![2-(4-chlorophenyl)-N-{[4-(diphenylmethyl)piperazin-1-yl]carbonothioyl}acetamide](/img/structure/B14797045.png)
